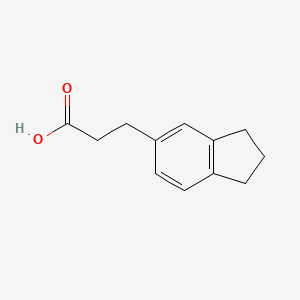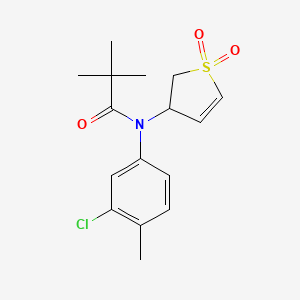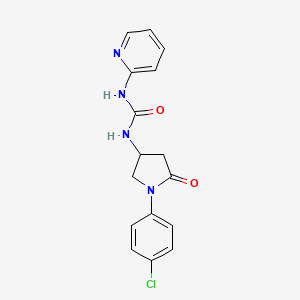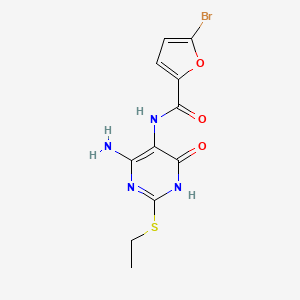
3-(2,3-dihydro-1H-inden-5-yl)propanoic acid
Descripción general
Descripción
“3-(2,3-dihydro-1H-inden-5-yl)propanoic acid” is a chemical compound with the CAS Number 23291-98-7 . It has a molecular weight of 190.238 and a molecular formula of C12H14O2 . The compound is also known by the synonym "1H-Indene-5-propanoic acid, 2,3-dihydro-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid group attached to a 2,3-dihydro-1H-inden-5-yl group . The exact mass of the molecule is 190.099380 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 344.8±11.0 °C at 760 mmHg, and a flash point of 241.7±14.4 °C . The LogP value, which indicates its solubility in water and oil, is 2.96 . The vapour pressure is 0.0±0.8 mmHg at 25°C , and the index of refraction is 1.581 .Aplicaciones Científicas De Investigación
1. Analytical Characterization Techniques
The compound is studied for its polymorphism, characterized using various analytical techniques such as spectroscopy and diffractometry. Two polymorphic forms of a related investigational pharmaceutical compound are examined, highlighting the challenges in analytical and physical characterization, including subtle structural differences (Vogt et al., 2013).
2. Synthesis Improvement
Research has been conducted to develop a practical and convenient synthesis process for the compound, indicating its significance in chemical manufacturing. An improved synthesis method has been investigated, focusing on milder reaction conditions and higher yield (Deng Yong, 2010).
3. Structural Analysis
Studies involving the synthesis of related compounds, where X-ray crystallography provided unambiguous structure determination, emphasize the importance of precise structural identification for derivatives of the compound (Kumarasinghe et al., 2009).
4. Photochromic Behavior
The photochromic properties of compounds related to 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid have been explored, indicating potential applications in materials science and photoresponsive technologies (Zou et al., 2004).
5. Biological Activity Studies
Research on Schiff bases derived from the compound shows significant antimicrobial activity, suggesting its potential in developing new antimicrobial agents (Radhakrishnan et al., 2020).
6. Potential in Pharmaceutical Development
Studies on derivatives of the compound, such as benzodiazepines, highlight its relevance in the development of new pharmaceuticals, particularly in modulating specific receptors like TRPV1 (Liu et al., 2018).
7. Anti-inflammatory Applications
The compound and its derivatives have been explored for their anti-inflammatory properties, suggesting potential applications in treating inflammation-related disorders (Sheridan et al., 2009).
8. Quality Control in Pharmaceutical Ingredients
The compound's derivatives are used as active pharmaceutical ingredients, with research focusing on analytical methods for quality control, highlighting its significance in the pharmaceutical industry (Zubkov et al., 2016).
Direcciones Futuras
While specific future directions for “3-(2,3-dihydro-1H-inden-5-yl)propanoic acid” are not provided in the search results, the compound’s structural similarity to indole derivatives suggests potential for diverse biological activities . This could make it a subject of interest for future research in medicinal chemistry.
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Based on the known activities of indole derivatives , it can be inferred that this compound may have a range of potential effects, depending on the specific targets and pathways it interacts with.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)7-5-9-4-6-10-2-1-3-11(10)8-9/h4,6,8H,1-3,5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDLHBJFDFGPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915317.png)
![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)


![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915323.png)
![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)
![4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915326.png)


![1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2915331.png)
![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915332.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915333.png)